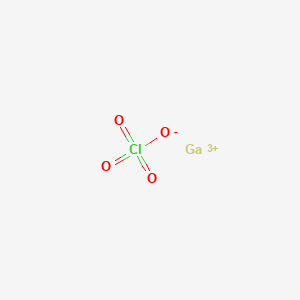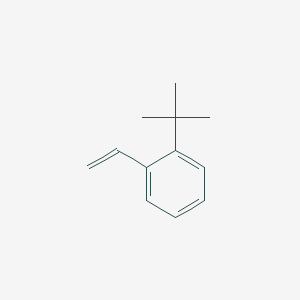
o-tert-Butylstyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-tert-butylstyrene, also known as OTBS, is a chemical compound that belongs to the family of styrene derivatives. It is a colorless liquid with a molecular formula of C12H16 and a molecular weight of 160.26 g/mol. OTBS is widely used in the chemical industry as a monomer for the synthesis of various polymers and copolymers.
Mécanisme D'action
The mechanism of action of o-tert-Butylstyrene is not well understood, and further research is needed to elucidate its biological activity. However, it has been reported that o-tert-Butylstyrene can act as a radical scavenger and inhibit the oxidation of lipids and proteins.
Effets Biochimiques Et Physiologiques
O-tert-Butylstyrene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low acute toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
O-tert-Butylstyrene has several advantages for use in lab experiments. It is readily available, easy to handle, and has a high purity. However, its low solubility in water can limit its use in aqueous systems.
Orientations Futures
There are several future directions for the research and development of o-tert-Butylstyrene. One potential area is the synthesis of high-performance polymers with improved mechanical and thermal properties. Additionally, o-tert-Butylstyrene can be explored as a potential monomer for the synthesis of functional materials, such as ion exchange resins and thermosetting resins. Further research is also needed to elucidate its biological activity and potential applications in the biomedical field.
In conclusion, o-tert-Butylstyrene is a versatile and promising chemical compound with potential applications in various fields. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The most common method for the synthesis of o-tert-Butylstyrene is through the alkylation of styrene with tert-butyl chloride in the presence of a Lewis acid catalyst. The reaction occurs under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
O-tert-Butylstyrene has gained significant attention in the scientific community due to its unique properties and potential applications. It has been used as a building block for the synthesis of various functional materials, such as thermoplastic elastomers, ion exchange resins, and thermosetting resins. Additionally, o-tert-Butylstyrene has been explored as a potential monomer for the synthesis of high-performance polymers with improved mechanical and thermal properties.
Propriétés
Numéro CAS |
19789-35-6 |
|---|---|
Nom du produit |
o-tert-Butylstyrene |
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-tert-butyl-2-ethenylbenzene |
InChI |
InChI=1S/C12H16/c1-5-10-8-6-7-9-11(10)12(2,3)4/h5-9H,1H2,2-4H3 |
Clé InChI |
LUECERFWADIZPD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1C=C |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1C=C |
Autres numéros CAS |
19789-35-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



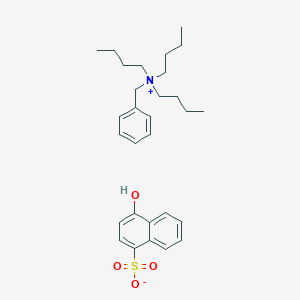
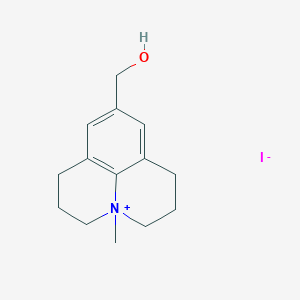
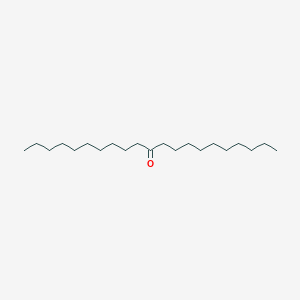
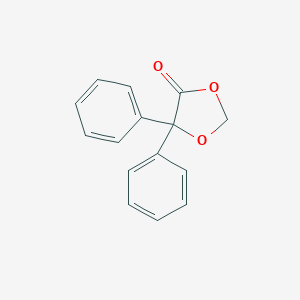
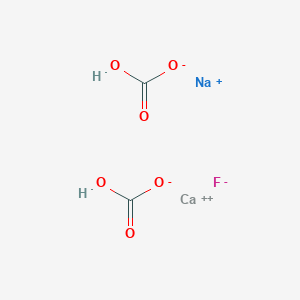
![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)
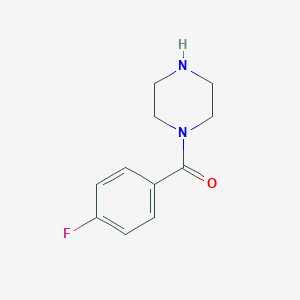
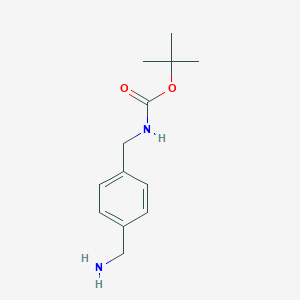
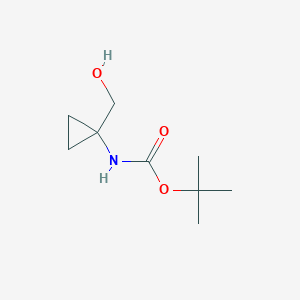
![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
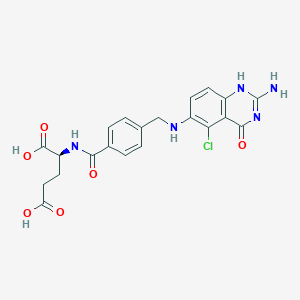
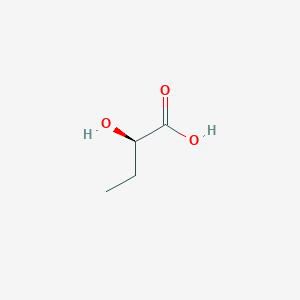
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
